4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-
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Overview
Description
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy-: is a heterocyclic compound that belongs to the oxazinone family This compound is characterized by a six-membered ring containing one oxygen and one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- can be achieved through several methods. One common approach involves the reaction of ortho-iodophenols with cyanamide in the presence of a palladium catalyst. This reaction proceeds through a carbonylation-cyclization domino process, resulting in the formation of the desired oxazinone compound . Another method involves the reaction of aryl-substituted anthranilic acids with orthoesters in ethanol, catalyzed by acetic acid .
Industrial Production Methods: Industrial production of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- typically involves large-scale synthesis using optimized reaction conditions. The use of palladium-catalyzed carbonylation and cyclization reactions is favored due to their efficiency and high yield . Additionally, microwave-assisted synthesis has been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dihydro analogs of the compound.
Substitution: Substitution reactions with different nucleophiles can lead to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of dihydro analogs.
Substitution: Formation of various substituted oxazinone derivatives.
Scientific Research Applications
4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a protease inhibitor, particularly against serine proteases.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of novel materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of serine proteases by binding to their active sites, thereby preventing substrate cleavage . This inhibition is crucial in the context of diseases where protease activity contributes to tissue damage and inflammation.
Comparison with Similar Compounds
4H-1,3-Benzoxazin-4-one: Similar structure but lacks the phenoxy and methyl groups.
2-Phenyl-4H-1,3-oxazin-4-one: Similar structure but without the methyl group.
6-Methyl-2-phenyl-4H-1,3-oxazin-4-one: Similar structure but with a phenyl group instead of a phenoxy group.
Uniqueness: 4H-1,3-Oxazin-4-one, 6-methyl-2-phenoxy- is unique due to the presence of both the phenoxy and methyl groups, which enhance its chemical reactivity and potential biological activity. These substituents contribute to its distinct properties compared to other oxazinone derivatives .
Properties
CAS No. |
61387-27-7 |
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Molecular Formula |
C11H9NO3 |
Molecular Weight |
203.19 g/mol |
IUPAC Name |
6-methyl-2-phenoxy-1,3-oxazin-4-one |
InChI |
InChI=1S/C11H9NO3/c1-8-7-10(13)12-11(14-8)15-9-5-3-2-4-6-9/h2-7H,1H3 |
InChI Key |
UVDXUXZHFUZNBI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N=C(O1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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